molecular formula C15H17ClN2OS B2554939 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide CAS No. 301306-18-3

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide

Cat. No.: B2554939
CAS No.: 301306-18-3
M. Wt: 308.82
InChI Key: BWUJOEQYDPUPEJ-UHFFFAOYSA-N
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Description

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide typically involves the condensation of 2-chlorobenzylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the thiazole ring and the subsequent attachment of the pentanamide chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography, recrystallization, and distillation are commonly employed to ensure the purity and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and chlorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide can be compared with other thiazole derivatives, such as:

    N-{5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl}pentanamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide: Contains a fluorine atom, potentially altering its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-2-3-8-14(19)18-15-17-10-12(20-15)9-11-6-4-5-7-13(11)16/h4-7,10H,2-3,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUJOEQYDPUPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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